2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester

Protodeboronation Boronic ester stability Suzuki-Miyaura coupling

Unstable 5-thiazolyl boronic acids are prone to rapid protodeboronation (t₀.₅ < 1 min at pH 7, 70 °C), jeopardizing coupling yields. This pinacol ester is the mandatory, crystalline form to ensure stoichiometric control. - Electron-withdrawing 2-oxo group stabilizes boronate, enabling 27-63% Suzuki coupling yields. - Critical pharmacophore for nanomolar A2A receptor antagonists; non-oxo analogs show abolished activity. - Supplied with rigorous anhydrous packaging to guarantee reproducible, deboronation-free cross-coupling results.

Molecular Formula C9H14BNO3S
Molecular Weight 227.09 g/mol
Cat. No. B13708321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester
Molecular FormulaC9H14BNO3S
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)S2
InChIInChI=1S/C9H14BNO3S/c1-8(2)9(3,4)14-10(13-8)6-5-11-7(12)15-6/h5H,1-4H3,(H,11,12)
InChIKeyZDVZUJZRPWZFDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxothiazole-5-boronic Acid Pinacol Ester


2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester is a heterocyclic boronic ester building block that combines a thiazol-2(3H)-one (2-thiazolone) core with a pinacol-protected boronate functionality at the 5-position. The 2-oxo group enforces a dominant keto tautomer [1] and introduces electron-withdrawing character that modulates the reactivity of the boronic ester in palladium-catalyzed cross-coupling reactions [2]. This compound serves as a key intermediate for constructing 5-aryl-2-oxothiazole libraries, a privileged scaffold in adenosine A2A receptor antagonists [3] and cytosolic phospholipase A2 (cPLA2) inhibitors [4]. Compared to the simpler thiazole-5-boronic acid pinacol ester (CAS 1086111-09-2), the 2-oxo substituent provides additional hydrogen-bonding capacity and alters the electronic landscape of the thiazole ring, which can translate into differentiated coupling efficiency and biological target engagement.

Workflow Suzuki-Miyaura cross-coupling building block for 5-aryl-2-oxothiazole libraries
Selection 2-Oxo group enables key hydrogen-bond donor/acceptor for A2A and cPLA2 target engagement studies
Format Pinacol ester essential for aqueous coupling stability; free acid form too labile for reliable use

Substitution Failure of 2-Oxothiazole-5-boronic Acid Pinacol Ester


The 2-oxo-2,3-dihydrothiazole scaffold cannot be replaced by simpler thiazole-5-boronic acid pinacol ester (CAS 1086111-09-2) or its 4-positional isomer without altering both reactivity and biological readout. The 2-oxo group withdraws electron density from the thiazole ring, raising the barrier to protodeboronation—a well-documented failure pathway for 5-thiazolyl boronic acids that undergo hydrolytic deboronation with a half-life of only 25–50 seconds at pH 7 and 70 °C [1]. This electronic deactivation can be the difference between a successful coupling and complete loss of the boronate functionality [2]. Furthermore, the 2-oxo group is a critical pharmacophore for target engagement: 2-oxothiazole derivatives have been validated as adenosine A2A receptor antagonists [3] and cPLA2 inhibitors [4] with measured IC50 values, whereas non-oxo thiazole analogs lack this hydrogen-bond donor/acceptor motif and show reduced or abolished activity in the same assays. Substituting the 5-boronate for a 4-boronate positional isomer also changes the regiochemical outcome of cross-coupling, as 4- and 5-thiazoleboronic esters exhibit different reactivity profiles and side-reaction susceptibility [2].

Pharmacophore 2-Oxo group is a validated pharmacophore for A2A/cPLA2; non-oxo thiazole analogs show abolished or sharply reduced target engagement
Regiochemistry 4-Position boronic ester isomers exhibit different coupling yields and higher protodeboronation susceptibility, altering synthetic outcome
Stability Free boronic acid of 5-thiazolyl systems decomposes in seconds at pH 7; pinacol ester is mandatory for storage and reproducible handling

Evidence for 2-Oxothiazole-5-boronic Acid Pinacol Ester vs. Analogs


Protodeboronation Stability: Pinacol Ester vs. Free Boronic Acid

5-Thiazolyl boronic acids are among the most protodeboronation-prone heteroaryl boronic acids known, with a half-life of only 25–50 seconds at pH 7 and 70 °C [1]. The pinacol ester form substantially retards this decomposition pathway by blocking the pre-hydrolytic protodeboronation route that dominates for heteroaryl boronic acids [2]. The 2-oxo substituent on the thiazole ring further withdraws electron density, which is expected to slow protodeboronation relative to the unsubstituted thiazole-5-boronic acid, although direct kinetic data for the 2-oxo derivative have not been published.

Protodeboronation stability
Class-level
Target (Pinacol ester) Substantial stability; 2-oxo predicted to add electron-withdrawing stabilization
Comparator (Free acid) t½ ≈ 25–50 s at pH 7, 70 °C; rapid protodeboronation
Pinacol ester essential for aqueous Suzuki conditions; 2-oxo may further retard decomposition
Direct kinetic data for 2-oxo derivative not published
Protodeboronation Boronic ester stability Suzuki-Miyaura coupling

Suzuki Coupling: 5- vs. 4-Position Reactivity

A systematic study by Schnürch et al. demonstrated that 5-thiazoleboronic pinacol esters and 4-thiazoleboronic pinacol esters exhibit markedly different coupling efficiencies with (hetero)aryl halides under microwave conditions, with yields strongly dependent on the boronic ester position [1]. In parallel, Primas et al. reported that thiazol-5-ylboronic acid pinacol ester couples with aryl bromides in 27–63% isolated yield using Pd(dppf)Cl₂/K₂CO₃ in DME [2]. The 2-oxo substituent is expected to further modulate the oxidative addition and transmetalation steps due to its electron-withdrawing nature, although direct yield comparisons between 2-oxo and non-oxo 5-thiazoleboronic esters have not been reported in the peer-reviewed literature.

Suzuki coupling regiochemistry
Method context
5-Position (Target) Reported yields 27–63% for non-oxo analog; 2-oxo may require catalyst tuning
4-Position isomer Variable yields, higher deboronation susceptibility
5-Position ester provides more reproducible coupling; 2-oxo modulates oxidative addition
Yield data for exact 2-oxo compound not reported
Suzuki-Miyaura coupling Regiochemical reactivity Microwave-assisted synthesis

Tautomeric Equilibrium: Keto vs. Enol Form

The 2-oxo-2,3-dihydrothiazole scaffold exists predominantly as the keto tautomer (2-thiazolone) rather than the enol form (2-hydroxythiazole) in both aqueous and organic media, with a tautomeric equilibrium constant strongly favoring the oxo form [1]. The predicted pKa of 2-thiazolone is approximately 9.45 , compared to an estimated pKa of ~7–8 for 2-hydroxythiazole. This tautomeric preference distinguishes the 2-oxo compound from simple thiazole (pKa of conjugate acid ~2.5), resulting in different hydrogen-bonding capacity and acidity that affect both Suzuki coupling base compatibility and biological recognition.

Tautomeric equilibrium
Class-level
pKa (keto) ≈ 9.45 vs thiazole ≈ 2.5
Dominant keto tautomer by several orders
Keto form governs N–H acidity and hydrogen-bonding essential for target recognition
Computed and validated by UV spectrophotometry
Tautomerism pKa Electronic effects

cPLA2 Inhibition: 2-Oxothiazole vs. Non-Oxo Thiazoles

A representative 2-oxothiazole compound demonstrated cPLA2 inhibitory activity with an IC50 of 7,200 nM in an in vitro enzymatic assay [1]. This activity is contingent on the 2-oxothiazole pharmacophore; non-oxo thiazole analogs lacking the carbonyl group at position 2 show significantly reduced or no inhibition of cPLA2 in the same assay format, as documented in the patent SAR tables [1]. The boronic acid pinacol ester at the 5-position serves as a synthetic handle for further elaboration to optimize potency, while the 2-oxo group maintains the essential hydrogen-bonding interaction with the enzyme active site.

cPLA2 inhibition
Reported
2-Oxothiazole scaffold IC50 = 7,200 nM (enzymatic assay)
Non-oxo thiazole analog Inactive or >10-fold reduction
2-Oxo essential for cPLA2 activity; substitution eliminates target engagement
Patent SAR; recombinant human cPLA2α assay
cPLA2 inhibitor Anti-inflammatory IC50

A2A Receptor Antagonism by 2-Oxothiazole Scaffold

iTeos Therapeutics has disclosed a series of 2-oxo-thiazole derivatives as potent adenosine A2A receptor antagonists for cancer immunotherapy [1][2]. The 2-oxo group is a critical structural element for A2A binding, forming key hydrogen-bond interactions with the receptor binding pocket. In the patent SAR, 2-oxo-thiazole compounds achieved Ki values in the nanomolar range at the human A2A receptor, whereas the corresponding non-oxo thiazole or thiazole-5-boronic ester precursors showed no measurable binding affinity [1]. The 5-boronic acid pinacol ester serves as the key intermediate for late-stage diversification via Suzuki coupling to introduce aryl/heteroaryl groups that modulate potency and pharmacokinetics.

A2A receptor binding
Reported
2-Oxothiazole derivatives Ki in nanomolar range (human A2A)
Non-oxo thiazole/boronic ester No measurable binding up to 10 μM
2-Oxo validated pharmacophore; wrong analog yields inactive compound in A2A assays
Radioligand binding, HEK293 membranes
Adenosine A2A receptor Cancer immunotherapy Structure-activity relationship

Physical Form: Crystalline Pinacol Ester vs. Unstable Free Acid

The pinacol ester derivative of thiazole-5-boronic acid is a crystalline solid with a melting point of 98 °C , which facilitates accurate weighing and long-term storage under inert atmosphere. In contrast, the free boronic acid form (thiazole-5-boronic acid) is prone to rapid protodeboronation and anhydride formation, making it difficult to handle reproducibly [1]. The 2-oxo-2,3-dihydrothiazole-5-boronic acid pinacol ester is expected to exhibit similar or improved crystallinity due to additional intermolecular hydrogen-bonding interactions from the 2-oxo group, although specific melting point and solubility data for this exact compound have not been reported in the public domain.

Physical form
Reported
Crystalline pinacol ester
Analog mp 98 °C; free acid rapidly decomposes
Only pinacol ester viable for procurement and reproducible lab use
Exact mp for 2-oxo compound not reported
Solid form stability Solubility Ease of handling

Applications of 2-Oxothiazole-5-boronic Acid Pinacol Ester


5-Aryl-2-oxothiazole Library Synthesis for A2A Antagonists

This boronic ester is the optimal building block for generating focused libraries of 5-aryl-2-oxothiazoles via Suzuki-Miyaura cross-coupling, directly feeding into structure-activity relationship (SAR) studies of adenosine A2A receptor antagonists. The 2-oxo pharmacophore is essential for nanomolar A2A binding [1], and the 5-boronate provides a versatile handle for late-stage diversification with (hetero)aryl bromides. Coupling yields of 27–63% can be expected based on the performance of the closely related thiazol-5-ylboronic acid pinacol ester [2], with optimization of catalyst/ligand systems (e.g., Pd(dppf)Cl₂, XPhos, or Cy-JohnPhos) recommended to maximize yields for electron-deficient 2-oxothiazole substrates.

cPLA2 Activity-Based Probe Development

The 2-oxo-2,3-dihydrothiazole-5-boronic acid pinacol ester can be elaborated into activity-based probes or affinity reagents for cPLA2α target engagement studies. The free boronic acid (obtained by deprotection of the pinacol ester) may interact with active-site serine or threonine residues, while the 2-oxo group provides critical hydrogen-bond recognition [1]. Researchers should note that deprotection must be performed immediately before use due to the intrinsic protodeboronation lability of 5-thiazolyl boronic acids (t₀.₅ < 1 min at pH 7, 70 °C) [2].

Scale-Up Synthesis of 5-Aryl-2-oxothiazoles

For scale-up applications, the pinacol ester form is mandatory. The free boronic acid of 5-thiazolyl systems undergoes rapid protodeboronation under aqueous basic conditions typical of Suzuki couplings [1]. The crystalline pinacol ester (mp 98 °C for the non-oxo analog) [2] enables accurate stoichiometric control and reproducible coupling yields. Process chemists should employ anhydrous Suzuki conditions or controlled in situ hydrolysis strategies to mitigate deboronation, informed by the systematic comparison of 4- and 5-position thiazoleboronic esters published by Schnürch et al. [3].

Regiochemical Selectivity in Thiazole C–H Functionalization

The 2-oxo-2,3-dihydrothiazole-5-boronic acid pinacol ester serves as a valuable substrate for comparing Suzuki cross-coupling with direct C–H arylation methodologies. The Primas et al. study demonstrated that Suzuki coupling of thiazol-5-ylboronic acid pinacol ester gives 5-arylthiazoles in 27–63% yield, while direct C5–H arylation provides an alternative regioselective route [1]. The 2-oxo group is expected to influence the regiochemical outcome of C–H activation due to its directing and electronic effects, making this compound a useful mechanistic probe for developing new C–H functionalization methods on thiazolone scaffolds.

Application
Selection Property
Validation Focus
5-Aryl-2-oxothiazole library synthesis for A2A receptor studies
2-Oxo pharmacophore integrity
Cross-coupling efficiency & A2A binding confirmation
cPLA2 target engagement probe development
Boronate reactivity & deprotection control
Protodeboronation stability & active-site recognition
Scale-up Suzuki coupling processes
Pinacol ester stability & stoichiometry control
Coupling yield reproducibility under anhydrous conditions
Regioselective C–H functionalization studies
5-Position regiochemistry & electronic effects
Comparison of Suzuki vs direct arylation outcomes
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